molecular formula C9H15N3S2 B588940 1-Pyrrolidineethanethioamide,  N-[(dimethylamino)methylene]-2-thioxo-  (9CI) CAS No. 126647-13-0

1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI)

Cat. No.: B588940
CAS No.: 126647-13-0
M. Wt: 229.4 g/mol
InChI Key: WVYUKUYJLVIEPO-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) is a chemical compound with the molecular formula C9H15N3S2 and a molecular weight of 229.36 g/mol. This compound is characterized by the presence of a pyrrolidine ring, a thioamide group, and a dimethylaminomethylene group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) involves several steps. One common synthetic route includes the reaction of pyrrolidine with ethanethioamide under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and applications.

    Thioamide compounds: These compounds contain the thioamide functional group and may undergo similar chemical reactions.

    Dimethylaminomethylene derivatives: These compounds have the dimethylaminomethylene group and may exhibit similar reactivity.

The uniqueness of 1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

126647-13-0

Molecular Formula

C9H15N3S2

Molecular Weight

229.4 g/mol

IUPAC Name

N-(dimethylaminomethylidene)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide

InChI

InChI=1S/C9H15N3S2/c1-11(2)7-10-8(13)6-12-5-3-4-9(12)14/h7H,3-6H2,1-2H3

InChI Key

WVYUKUYJLVIEPO-UHFFFAOYSA-N

SMILES

CN(C)C=NC(=S)CN1CCCC1=S

Canonical SMILES

CN(C)C=NC(=S)CN1CCCC1=S

Synonyms

1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI)

Origin of Product

United States

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